Haloperidol octanoate

Catalog No.
S925132
CAS No.
1134807-34-3
M.F
C29H37ClFNO3
M. Wt
502.067
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Haloperidol octanoate

CAS Number

1134807-34-3

Product Name

Haloperidol octanoate

IUPAC Name

[4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] octanoate

Molecular Formula

C29H37ClFNO3

Molecular Weight

502.067

InChI

InChI=1S/C29H37ClFNO3/c1-2-3-4-5-6-9-28(34)35-29(24-12-14-25(30)15-13-24)18-21-32(22-19-29)20-7-8-27(33)23-10-16-26(31)17-11-23/h10-17H,2-9,18-22H2,1H3

InChI Key

SWELMJJZDVTJRJ-UHFFFAOYSA-N

SMILES

CCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl

Synonyms

4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-4-piperidinyl Ester Octanoic Acid

Synthesis and Mechanism of Action

Studies have been conducted on the synthesis and hydrolysis of haloperidol octanoate. Researchers have compared the hydrolysis rates of various haloperidol prodrugs, including octanoate, to determine their potential for transdermal delivery []. However, current research suggests this route of administration may not be feasible.

Haloperidol octanoate is a long-acting injectable formulation of haloperidol, an antipsychotic medication primarily used to treat schizophrenia and acute psychotic episodes. The chemical structure of haloperidol octanoate is represented by the formula C29H37ClFNO3C_{29}H_{37}ClFNO_{3} and it is classified as an ester of haloperidol with octanoic acid. This formulation allows for extended release and prolonged therapeutic effects compared to the standard oral or short-acting injectable forms of haloperidol, making it particularly useful for patients who may have difficulty adhering to daily medication regimens .

Haloperidol octanoate undergoes hydrolysis in the body to release haloperidol, which is then metabolized through various pathways. The primary metabolic reactions include:

  • Hydrolysis: The ester bond in haloperidol octanoate is cleaved by esterases, such as porcine liver esterase, resulting in the formation of haloperidol and octanoic acid .
  • Metabolism: Haloperidol is further metabolized primarily via cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, leading to various metabolites including reduced haloperidol and haloperidol glucuronide .

Haloperidol octanoate exhibits antipsychotic properties similar to those of haloperidol. It acts primarily as a dopamine D2 receptor antagonist, which helps mitigate symptoms of psychosis by reducing dopaminergic activity in the brain. The long-acting formulation results in a more stable plasma concentration of haloperidol, thereby improving therapeutic outcomes and minimizing fluctuations that can lead to relapse in psychotic symptoms .

The synthesis of haloperidol octanoate typically involves the esterification of haloperidol with octanoic acid. This can be achieved through several methods:

  • Direct Esterification: Reacting haloperidol with octanoic acid in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions.
  • Esterification via Acid Chloride: Converting octanoic acid to its corresponding acid chloride and then reacting it with haloperidol.
  • Prodrug Synthesis: As part of a broader strategy to develop prodrugs for improved pharmacokinetics, different fatty acids (including octanoic acid) can be used to modify haloperidol's structure .

Haloperidol octanoate is primarily used in psychiatric medicine for:

  • Management of Schizophrenia: It provides a long-term treatment option for patients with schizophrenia who may benefit from reduced dosing frequency.
  • Acute Psychotic Episodes: Useful in emergency settings where rapid control of symptoms is required.
  • Behavioral Disorders: Employed in managing severe behavioral disorders in children and adolescents.

The extended-release nature allows for better compliance and fewer side effects associated with daily dosing .

Haloperidol octanoate can interact with various medications due to its metabolism via cytochrome P450 enzymes. Notable interactions include:

  • CYP Inhibitors: Drugs that inhibit CYP3A4 or CYP2D6 can increase plasma levels of haloperidol, leading to enhanced effects or toxicity.
  • CYP Inducers: Conversely, drugs that induce these enzymes may decrease the effectiveness of haloperidol by lowering its plasma concentration.
  • Other Antipsychotics: Co-administration with other antipsychotic medications may increase the risk of extrapyramidal symptoms or sedation .

Haloperidol octanoate shares similarities with other long-acting injectable antipsychotics but has unique characteristics due to its specific chemical structure and pharmacological profile.

CompoundChemical FormulaUnique Features
Haloperidol DecanoateC31H41ClFNO3C_{31}H_{41}ClFNO_{3}Longer carbon chain than octanoate; similar uses.
Fluphenazine DecanoateC22H26F2N2OC_{22}H_{26}F2N2ODifferent chemical structure; also long-acting.
Risperidone MicrospheresC_{23}H_{27FN4O2Atypical antipsychotic; different receptor profile.

Haloperidol octanoate is distinguished by its specific mechanism as a dopamine D2 antagonist and its formulation that allows for prolonged release compared to other compounds such as fluphenazine decanoate or risperidone microspheres, which may target different neurotransmitter systems or have varying side effect profiles .

XLogP3

6.8

Wikipedia

Haloperidol octanoate

Dates

Modify: 2024-02-18

Explore Compound Types